3-Imidazolyl-L-alanine
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Overview
Description
3-Imidazolyl-L-alanine is a natural product found in Glycine max with data available.
Scientific Research Applications
Formation and Reactivity
3-Imidazolyl-L-alanine and its derivatives participate in a range of chemical reactions that are pivotal in various scientific fields. Studies suggest these compounds can be formed from α-dicarbonyl compounds through the Strecker reaction, further reacting to form imidazoles and oxazoles under specific conditions. Such reactions are fundamental in food chemistry and understanding flavor compound formation (Yaylayan & Haffenden, 2003).
Biochemical Interactions and Catalysis
3-Imidazolyl-L-alanine derivatives are instrumental in probing biochemical pathways. For instance, histidine and its mimetics, closely related to 3-Imidazolyl-L-alanine, have been genetically encoded to investigate the charge-relay systems in enzymes like alanine racemase. This research underscores the compound's role in understanding enzyme catalysis and its potential in drug development (Sharma et al., 2016).
Luminescence and Material Science
The complexation of 3-Imidazolyl-L-alanine with other elements can result in substances with notable luminescent properties. For example, the synthesis of a ternary complex involving praseodymium chloride, alanine, and imidazole results in a compound with significant luminescent characteristics. These findings are crucial for advancements in material sciences, especially in the development of new luminescent materials (Yang Yi-xin, 2011).
Molecular Interface Characterization
3-Imidazolyl-L-alanine derivatives are significant in characterizing the molecular interface between bioorganics and inorganics, which is crucial in various scientific domains, including nanoelectronics and medical applications. Solid-state NMR methods have elucidated specific interfacial interactions, structural, and dynamical states of such interfaces, providing a comprehensive molecular-level identification (Ben Shir et al., 2010).
Metal Ion Interaction and Detection
3-Imidazolyl-L-alanine and its derivatives play a role in metal ion interaction and detection. Studies on amino acids based on 2,4,5-triarylimidazoles reveal their application in medicinal chemistry and their potential as chemosensors for ion recognition, highlighting their significance in chemical sensing technologies (Esteves et al., 2013).
properties
Product Name |
3-Imidazolyl-L-alanine |
---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-4(6(10)11)3-5-8-1-2-9-5/h1-2,4H,3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
MYFWUKZYURBPHI-BYPYZUCNSA-N |
Isomeric SMILES |
C1=CN=C(N1)C[C@@H](C(=O)O)N |
SMILES |
C1=CN=C(N1)CC(C(=O)O)N |
Canonical SMILES |
C1=CN=C(N1)CC(C(=O)O)N |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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